

A Technical Guide to Amino-PEG23-amine: Properties, Suppliers, and Applications in Bioconjugation

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Compound of Interest		
Compound Name:	Amino-PEG23-amine	
Cat. No.:	B8104204	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Amino-PEG23-amine**, a bifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical properties, supplier information, and its pivotal role in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and CAS Number

Amino-PEG23-amine is a hydrophilic, monodisperse polyethylene glycol (PEG) linker with terminal amine groups. The PEG backbone, consisting of 23 ethylene glycol units, imparts increased water solubility, reduced immunogenicity, and enhanced in vivo stability to the molecules it links.[1] The two primary amine (NH2) groups at either end of the PEG chain are reactive towards carboxylic acids, activated NHS esters, and other carbonyl-containing molecules, making it a versatile tool for crosslinking and modification of biomolecules.[2]

There is some inconsistency in the reported CAS numbers for **Amino-PEG23-amine**. The most specific CAS number appears to be 2673284-93-8. However, the more general CAS number 24991-53-5, which is used for diamino-polyethylene glycols of varying lengths, is also frequently associated with this compound. Researchers are advised to verify the specific product information with their chosen supplier.



Supplier and Quantitative Data Overview

A variety of chemical suppliers offer **Amino-PEG23-amine**, often with differing reported purities and under various catalog numbers. The following table summarizes key quantitative data from a selection of suppliers for easy comparison.

Supplier	Catalog Number	CAS Number	Molecular Weight (g/mol)	Purity
Precise PEG	AG-2314	2673284-93-8	1073.32	>96%[3]
BroadPharm	BP-23880	24991-53-5	1073.3	>95%[2]
MedchemExpres s	HY-140211	N/A	1073.32	>98%
CD Bioparticles	CDPB-04201	24991-53-5	1073.3	98%[4]
Conju-Probe	CP-1129	N/A	1073.31	>95%
AxisPharm			1073.32	≥95%

Note: "N/A" indicates that the supplier did not list a CAS number on the primary product page. Researchers should always refer to the Certificate of Analysis for lot-specific data.

Applications in Advanced Therapeutics

The primary application of **Amino-PEG23-amine** is as a flexible linker in the construction of complex biomolecules. Its properties are particularly advantageous in the development of ADCs and PROTACs.

- Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a
 potent cytotoxic payload. The PEG component of the linker can improve the solubility and
 stability of the ADC. The terminal amine groups can be used to conjugate the linker to either
 the antibody or the drug, depending on the synthetic strategy.
- PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. **Amino-PEG23-amine** can serve as the



linker connecting the target-binding ligand and the E3 ligase ligand. The length and flexibility of the PEG chain are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following are generalized protocols for the use of amino-PEG reagents in bioconjugation. Specific reaction conditions may need to be optimized based on the properties of the molecules being conjugated.

Protocol 1: Amide Coupling to a Carboxylic Acid-Containing Molecule (e.g., a cytotoxic drug)

This protocol describes the coupling of an amine group on the PEG linker to a carboxylic acid using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

- Amino-PEG23-amine
- Carboxylic acid-containing molecule
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- N-hydroxysuccinimide (NHS) or sulfo-NHS
- Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching solution (e.g., hydroxylamine or an amine-containing buffer like Tris)
- Anhydrous DMF or DMSO

Procedure:

Equilibrate all reagents to room temperature.



- Dissolve the carboxylic acid-containing molecule in an appropriate amount of Activation Buffer.
- Add EDC and NHS (or sulfo-NHS) to the solution and react for 15 minutes at room temperature to activate the carboxylic acid.
- Prepare a stock solution of Amino-PEG23-amine in anhydrous DMF or DMSO.
- Add the Amino-PEG23-amine solution to the activated carboxylic acid mixture. Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
- Quench the reaction by adding the quenching solution.
- The resulting conjugate can be purified by dialysis, size exclusion chromatography, or other appropriate methods.

Protocol 2: Conjugation to an NHS Ester-Activated Molecule (e.g., a modified protein)

This protocol is for the reaction of the amine group on the PEG linker with a pre-activated NHS ester.

Materials:

- Amino-PEG23-amine
- NHS ester-activated molecule
- Amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Anhydrous DMF or DMSO

Procedure:

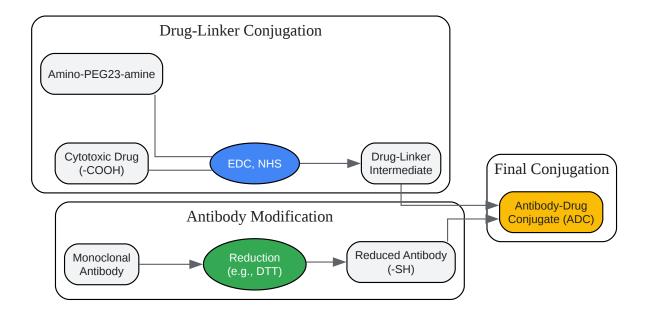
• Dissolve the NHS ester-activated molecule in the amine-free buffer.



- Prepare a stock solution of Amino-PEG23-amine in anhydrous DMF or DMSO. The volume
 of the organic solvent should not exceed 10% of the total reaction volume.
- Add the Amino-PEG23-amine solution to the solution of the NHS ester-activated molecule with gentle mixing.
- Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
- The reaction can be monitored by LC-MS or TLC.
- Purify the final conjugate using an appropriate method to remove unreacted reagents.

Visualizing Experimental Workflows

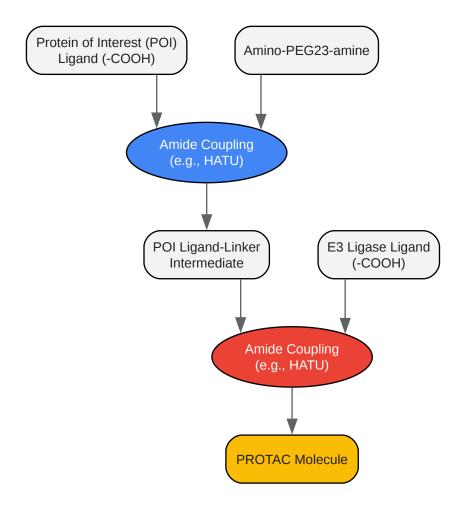
The following diagrams illustrate conceptual workflows for the application of **Amino-PEG23-amine** in the synthesis of an Antibody-Drug Conjugate and a PROTAC.



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Caption: Conceptual workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using **Amino-PEG23-amine**.





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Caption: A logical workflow for the stepwise synthesis of a PROTAC molecule utilizing a bifunctional amino-PEG linker.

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